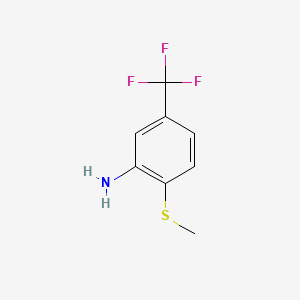

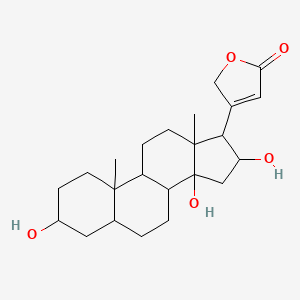

![molecular formula C5H7N3O2S B1361254 (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester CAS No. 181370-69-4](/img/structure/B1361254.png)

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C5H7N3O2S . It is used in proteomics research .

Synthesis Analysis

While specific synthesis methods for “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” are not available, similar compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” can be represented by the InChI code: 1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) .Physical And Chemical Properties Analysis

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” has a molecular weight of 159.17 . The SMILES string representation is Nc1nnc(CC(O)=O)s1 .科学的研究の応用

Antibiotic Synthesis

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester is utilized in the synthesis of antibiotics. A significant application is its use as a common acyl moiety in cephem antibiotics, a class of broad-spectrum antibiotics. This compound, often as a Z-isomer, is prepared through several routes including skeletal rearrangement of aminoisoxazoles and conversion from corresponding keto esters with O-methylhydroxylamime. Such chemical processes are crucial in developing clinically useful antibiotics (Tatsuta et al., 1994).

Antimicrobial Agent Development

This compound also plays a role in the development of antimicrobial agents. For instance, derivatives of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related to (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester, have been synthesized and shown moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi. This indicates the potential of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester derivatives in antimicrobial applications (Sah et al., 2014).

Chemical Synthesis Improvement

Research has also focused on improving the synthesis methods for compounds involving (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester. Studies have explored various solvents, temperatures, and catalysts to enhance yield and purity. Such research is essential for optimizing production processes for pharmaceutical applications (Shi Gang, 2011).

Heterocyclic Chemistry

In the field of heterocyclic chemistry, this compound is pivotal in synthesizing derivatives like 1,3,4-thiadiazol-2-ylacetic acids and 1,3,4-thiadiazol-2-ylmalonates. These derivatives are valuable for their potential pharmacological applications, although challenges in stabilizing some of these derivatives have been noted (Saito et al., 1983).

Corrosion Inhibition

Additionally, derivatives of 1,3,4-thiadiazole, a related compound, have been studied for their corrosion inhibition properties in various acid media. These studies are crucial for industrial applications where corrosion resistance is essential (Rafiquee et al., 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-10-4(9)2-3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIQCDDQYZXHLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349462 |

Source

|

| Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

CAS RN |

181370-69-4 |

Source

|

| Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。